molecular formula C36H38N2O2 B1584085 Solvent Blue 97 CAS No. 32724-62-2

Solvent Blue 97

Cat. No.: B1584085
CAS No.: 32724-62-2
M. Wt: 530.7 g/mol
InChI Key: IBABXJRXGSAJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Solvent Blue 97, also known as CIthis compound or 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-, is primarily used as a colorant . Its primary targets are the materials it is intended to color, such as plastics . The compound’s role is to provide a deep blue color to these materials .

Mode of Action

The interaction of this compound with its targets involves the compound’s chromogenic properties . When applied to a material, this compound imparts its color to the material, effectively labeling and visualizing the target material . This allows for the observation and analysis of the material’s behavior and distribution within experimental systems .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its use as a dye, it is likely that the compound’s bioavailability is largely determined by its physical and chemical properties, such as its solubility .

Result of Action

The primary molecular and cellular effect of this compound’s action is the imparting of a deep blue color to the target material . This coloration allows for the material to be easily visualized and tracked, aiding in the observation and analysis of the material’s behavior and distribution .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s coloration effects can be affected by the physical and chemical properties of the target material . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solvent Blue 97 typically involves the reaction of 9,10-anthracenedione with 2,6-diethyl-4-methylaniline under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: The uniqueness of Solvent Blue 97 lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high stability and color strength .

Properties

IUPAC Name

1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABXJRXGSAJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067710
Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32724-62-2, 61969-44-6
Record name 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
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Record name 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]
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Record name 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Solvent Blue 97 in the light cyan ink formulation described in the research?

A: this compound is not specifically mentioned in the provided research abstract . The abstract describes the formulation of a light cyan radiation curable ink using a combination of cyan, color-adjusting, and shading-adjusting colorants. While this compound is a blue colorant, the research specifically lists other blue colorants like Pigment Blue 15:3, Pigment Blue 15:4, Pigment Blue 16, Solvent Blue 35, Solvent Blue 38, Solvent Blue 48, Solvent Blue 70, and Solvent Blue 101 for achieving the desired cyan shade.

Q2: Could this compound be potentially used as a color-adjusting colorant in similar ink formulations?

A: Potentially, yes. The research highlights the importance of color-adjusting colorants having an absorption of at least 80% of the peak absorbance of light with a wavelength of 500 to 600 nm . To determine the suitability of this compound for this purpose, its absorption spectrum would need to be analyzed within this specific wavelength range. If this compound exhibits significant absorption within this range, it could potentially function as a color-adjusting colorant in similar ink formulations. Further research would be needed to assess its compatibility and performance within the ink matrix.

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